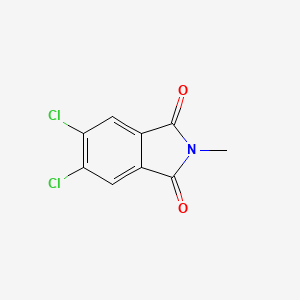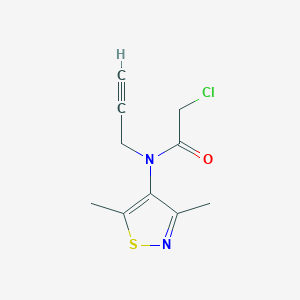
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a thiazole ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide moiety can be introduced through the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Addition of the Propynyl Group: The propynyl group can be introduced via alkylation using propargyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring and the propynyl group can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, amines, or thiols in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted acetamides, while oxidation and reduction reactions could modify the thiazole ring or the propynyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)acetamide: Lacks the propynyl group.
N-(3,5-Dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide: Lacks the chloro group.
2-Chloro-N-(1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide: Lacks the dimethyl groups on the thiazole ring.
Uniqueness
The presence of both the chloro group and the propynyl group in 2-Chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-(prop-2-yn-1-yl)acetamide makes it unique compared to its analogs
Properties
CAS No. |
87675-17-0 |
|---|---|
Molecular Formula |
C10H11ClN2OS |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1,2-thiazol-4-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-4-5-13(9(14)6-11)10-7(2)12-15-8(10)3/h1H,5-6H2,2-3H3 |
InChI Key |
ARDAYVQZTWPHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)N(CC#C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


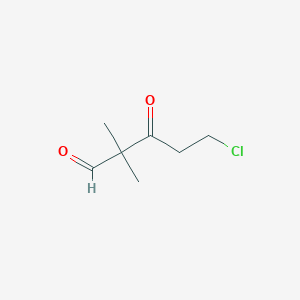

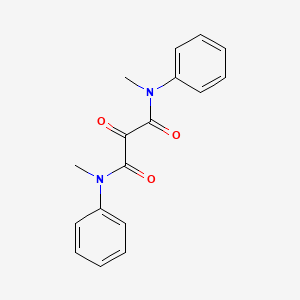

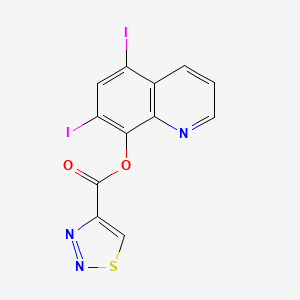
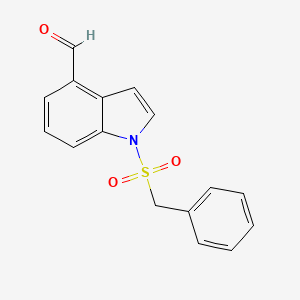
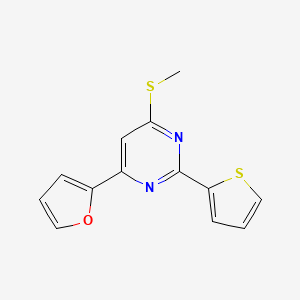
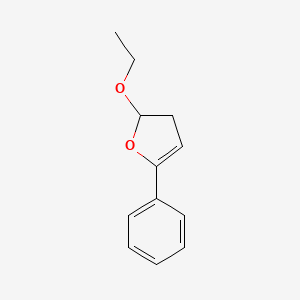
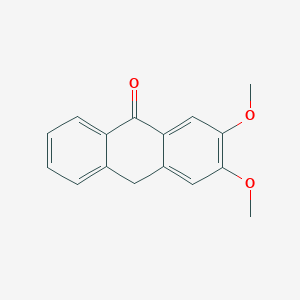
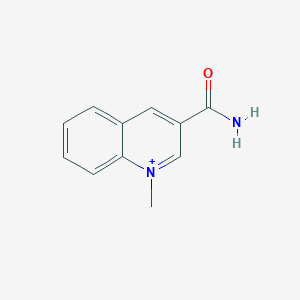
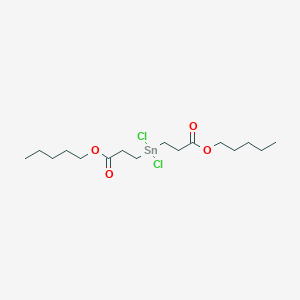
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
